![molecular formula C10H20Cl2N2O B1432165 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1609403-56-6](/img/structure/B1432165.png)
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Vue d'ensemble
Description
“3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride” is a chemical compound with the CAS Number: 1609403-56-6 . It has a molecular weight of 255.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ .
Applications De Recherche Scientifique
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride has been studied for its potential applications in scientific research. It has been found to act as a substrate for enzymes, which makes it useful for studying enzyme kinetics and protein-ligand interactions. It can also be used to study the structure and function of proteins, as well as to study the effects of various chemicals on proteins. Additionally, this compound has been found to have low cytotoxicity and low solubility in aqueous solutions, making it suitable for use in cell-based assays.
Mécanisme D'action
The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is not fully understood, but it is believed to involve the binding of the compound to certain proteins, which then activates certain enzymes. It is thought that the binding of the compound to the proteins activates the enzymes, which then catalyze the reaction of the compound. This reaction then leads to the production of products which can then be used for various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a variety of effects on cells and proteins. It has been shown to have an inhibitory effect on the activity of some enzymes, and it has also been found to have an inhibitory effect on the growth of some cancer cells. Additionally, this compound has been found to have an inhibitory effect on the production of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has low cytotoxicity and low solubility in aqueous solutions, making it suitable for use in cell-based assays. Additionally, it has been found to act as a substrate for enzymes, making it useful for studying enzyme kinetics and protein-ligand interactions. However, this compound also has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it has a relatively low melting point, making it difficult to use in high-temperature experiments.
Orientations Futures
The potential future directions for 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride are numerous. It could be used to study the structure and function of proteins, as well as to study the effects of various chemicals on proteins. Additionally, it could be used to develop novel drugs or therapies for various diseases, such as cancer or neurological disorders. It could also be used to study the effects of environmental toxins on cells, or to develop new methods for detecting and treating diseases. Finally, it could be used to develop new methods for the synthesis of other organic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWTFHCFDDRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCNC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate](/img/structure/B1432082.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)
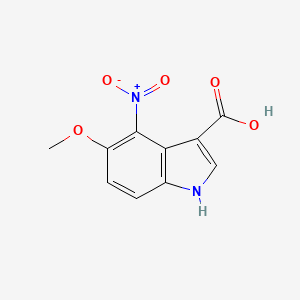
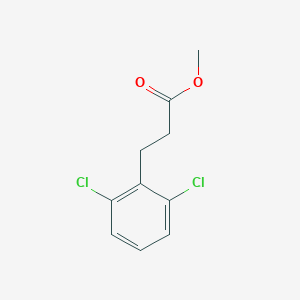
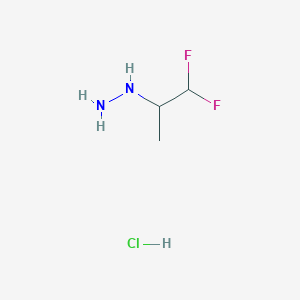

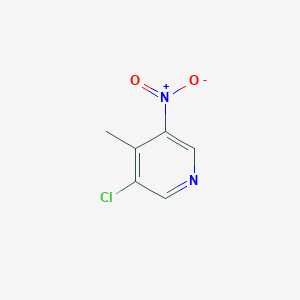
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride](/img/structure/B1432093.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate](/img/structure/B1432095.png)
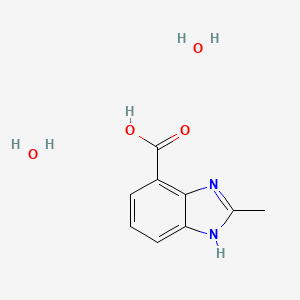
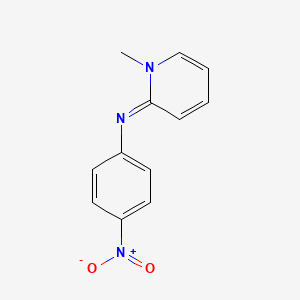
![4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B1432099.png)

![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)